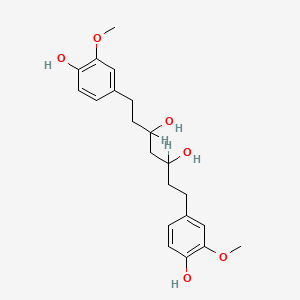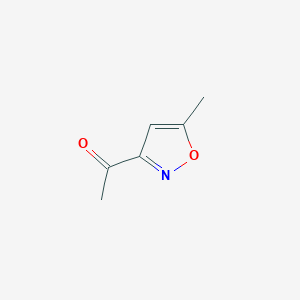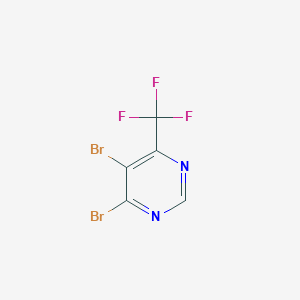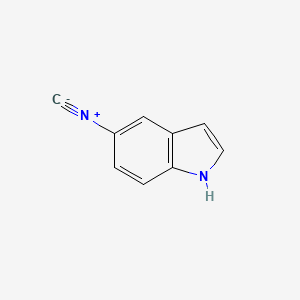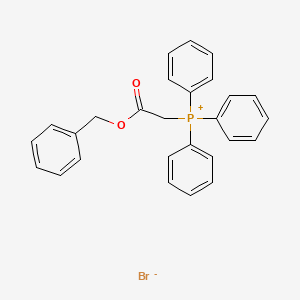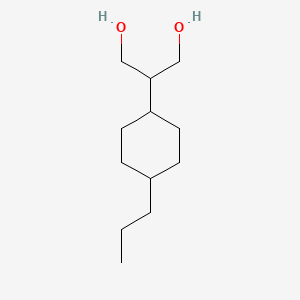
2-Vinyloxytetrahydropyran
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Vinyloxytetrahydropyran has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the preparation of nucleotide analogs for antiviral research.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Biochemische Analyse
Biochemical Properties
2-Vinyloxytetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of tetrahydropyran rings, which are key structural motifs in many biologically active natural products . The compound interacts with enzymes such as thioesterases, which facilitate the formation of 2,6-disubstituted tetrahydropyran rings through oxy-Michael cyclization . These interactions are crucial for the stereodivergent formation of 2,6-cis and 2,6-trans tetrahydropyrans, which are important for the biological activity of various natural products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the regulation of glycolipid metabolism by influencing short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions . By modulating SCFA pathways, this compound can impact glucose and lipid metabolism, thereby affecting cellular homeostasis and energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with thioesterases leads to the formation of tetrahydropyran rings via oxy-Michael cyclization . This process involves the formation of hydrogen bonds and transition states that are crucial for the stereodivergent formation of 2,6-cis and 2,6-trans tetrahydropyrans. These interactions are under kinetic control and are essential for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is heat-sensitive and should be stored at temperatures between 0-10°C to maintain its stability . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation impacting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . It is important to carefully control the dosage to avoid any negative impact on the health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes and cofactors that regulate these pathways, impacting metabolic flux and metabolite levels . By modulating SCFA pathways, this compound can influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Vinyloxytetrahydropyran can be synthesized through the reaction of tetrahydropyran with vinyl ether under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Vinyloxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 2-vinyloxytetrahydropyran involves its ability to participate in various chemical reactions due to the presence of the vinyl ether group. This group can undergo polymerization, addition, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A parent compound with a similar structure but without the vinyl group.
2-Methyltetrahydropyran: A derivative with a methyl group instead of the vinyl group.
2-Ethyltetrahydropyran: A derivative with an ethyl group instead of the vinyl group.
Uniqueness: 2-Vinyloxytetrahydropyran is unique due to the presence of the vinyl ether group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic applications compared to its similar compounds .
Eigenschaften
IUPAC Name |
2-ethenoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNYALHUMSCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468053 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-41-9 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
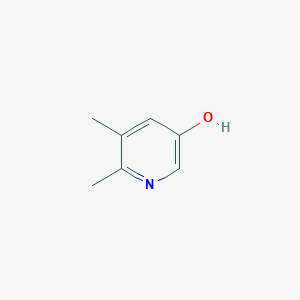
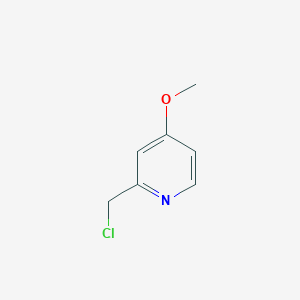
![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
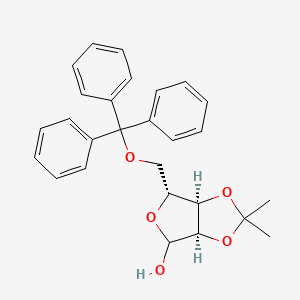
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
